molecular formula C10H24Cl2N2 B1383275 N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride CAS No. 1803596-78-2

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride

Cat. No.: B1383275
CAS No.: 1803596-78-2
M. Wt: 243.21 g/mol
InChI Key: OBNRLOJAPWBKHI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cycloheptane ring substituted with an N-methyl group and an N-(2-aminoethyl) group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride typically involves the reaction of cycloheptanone with methylamine and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Cycloheptanone Reaction: Cycloheptanone is reacted with methylamine to form N-methylcycloheptanamine.

    Ethylenediamine Addition: The N-methylcycloheptanamine is then reacted with ethylenediamine to introduce the N-(2-aminoethyl) group.

    Dihydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-N-methylcycloheptanone, while reduction may produce N-(2-aminoethyl)-N-methylcycloheptanamine.

Scientific Research Applications

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.

    Ethylenediamine-N,N′-disuccinic acid: A chelating agent with similar aminoethyl groups.

    2,2′-Oxydiethylamine dihydrochloride: Contains similar aminoethyl groups but differs in the overall structure.

Uniqueness

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride is unique due to its cycloheptane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

N'-cycloheptyl-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-12(9-8-11)10-6-4-2-3-5-7-10;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNRLOJAPWBKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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